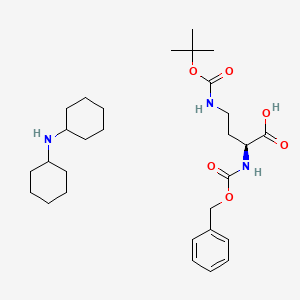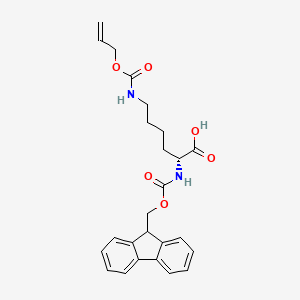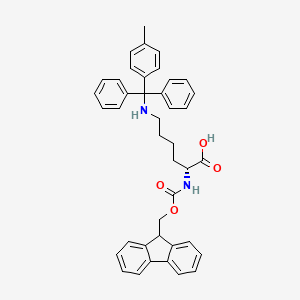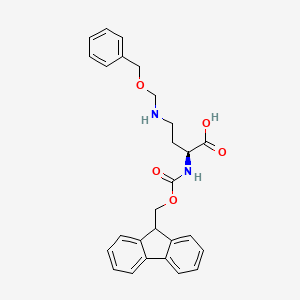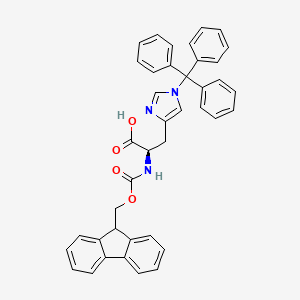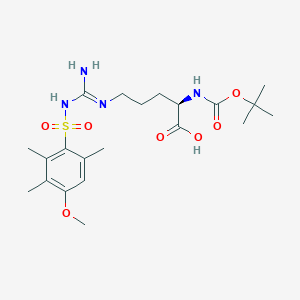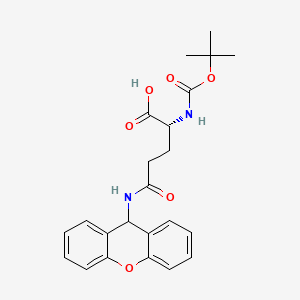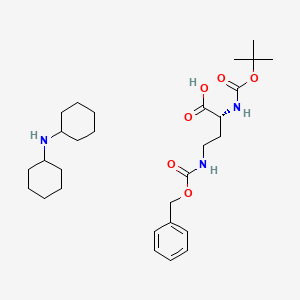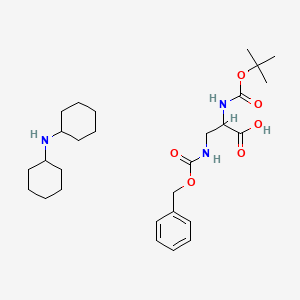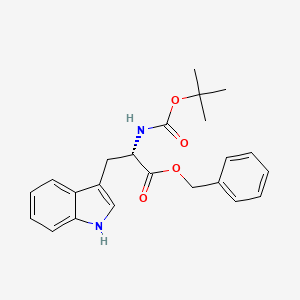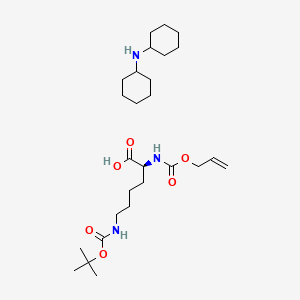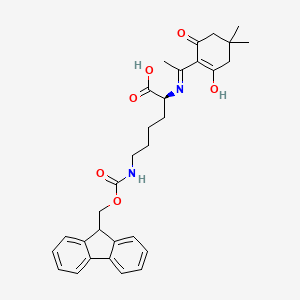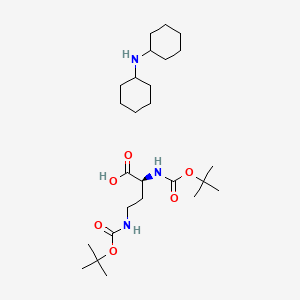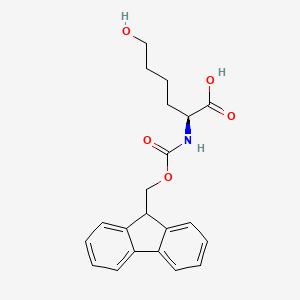
Fmoc-L-Nle(6-OH)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-Nle(6-OH)-OH is an amino acid derivative commonly used in peptide synthesis and protein engineering. It is also known as Fmoc-L-Norleucine, Fmoc-L-Nle-OH, and Fmoc-L-Nle(6-OH). It is an important component in the synthesis of peptides, proteins, and other biomolecules. It is also used in the study of protein structure and function, as well as in the development of new drugs. Fmoc-L-Nle(6-OH)-OH has a variety of applications in the field of biochemistry and molecular biology.
Applications De Recherche Scientifique
Insights from Related Scientific Research
While the direct applications of "Fmoc-L-Nle(6-OH)-OH" were not identified, the research involving flavin-containing monooxygenases (FMOs) and their role in drug metabolism and bioactivation presents a relevant context. FMOs are known for oxygenating nucleophilic heteroatom-containing chemicals and drugs, converting them into more polar, excretable metabolites, or sometimes bioactivating them into toxic substances. The study of FMOs highlights the significance of understanding how specific compounds, possibly including "Fmoc-L-Nle(6-OH)-OH," are metabolized in the human body, affecting drug design and discovery (Cashman & Zhang, 2006).
Moreover, the exploration of FMO3, a specific flavin-containing monooxygenase, and its genetic variability offers insights into how individual differences in metabolism might influence the effectiveness and safety of drugs, potentially including those derived or synthesized from "Fmoc-L-Nle(6-OH)-OH" (Yamazaki & Shimizu, 2013).
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-hydroxyhexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c23-12-6-5-11-19(20(24)25)22-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19,23H,5-6,11-13H2,(H,22,26)(H,24,25)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKMUBZYLZBKMO-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Nle(6-OH)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

